
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C₆H₄BrF₃N₂O and a molecular weight of 257.01 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 4-bromo-6-hydroxypyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable base . The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group . The reaction can be represented as follows:
4-Bromo-6-hydroxypyrimidine+2,2,2-trifluoroethanolBase, Refluxthis compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-(2,2,2-trifluoroethoxy)pyrimidine derivative .
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of 4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine:
Scientific Research Applications
this compound is a chemical compound with the molecular formula C6H4BrF3N2O . It contains a pyrimidine ring substituted with a bromine atom and a 2,2,2-trifluoroethoxy group .
Applications in Synthesis
- Synthesis of Pyrimidine Derivatives: The 2,2,2-trifluoroethoxy group can be introduced into molecules using potassium 2,2,2-trifluoroethoxide (CF3CH2OK), which can be used in the 2,2,2-trifluoroethoxylations of aromatic and aliphatic precursors . For example, potassium 2,2,2-trifluoroethoxide reacts with 2-chloropyrimidine to yield 2-(2,2,2-trifluoroethoxy)pyrimidine .
- Potential in Drug Design: The 2,2,2-trifluoroethoxy group is increasingly found in drugs and potential tracers for biomedical imaging using positron emission tomography (PET) .
Antifungal Research
- Pyrimidine derivatives have demonstrated in vitro antifungal activities . For example, certain pyrimidine derivatives exhibited high antifungal activity against Phomopsis sp. .
- Some pyrimidine derivatives have shown excellent antifungal activity against Phompsis sp., with better efficacy than Pyrimethanil .
Other Pyrimidine Applications
- Pyrimidine derivatives are investigated as modulators of prostaglandin receptors EP2 and/or EP4, potentially useful in treating cancers, pain, endometriosis, and neurodegenerative diseases .
- Certain pyrimidine derivatives are being explored as inhibitors of kinases like PfGSK3 and PfPK6, which are drug targets for antimalarial therapy .
- 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds are investigated for treating, preventing, and managing various diseases and disorders .
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways . The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-6-(trifluoromethyl)pyrimidine: Similar but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Biological Activity
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 6-position. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical structure of this compound can be represented as follows:
This compound's molecular formula indicates the presence of bromine and trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The bromine atom may facilitate halogen bonding, while the trifluoroethoxy group can enhance the compound's solubility and permeability through biological membranes. These interactions can modulate enzyme activities and receptor binding affinities, contributing to its biological effects.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
-
Antifungal Activity : Research has demonstrated that pyrimidine derivatives exhibit antifungal properties. In particular, compounds structurally related to this compound have shown significant inhibition against various fungal strains such as Botrytis cinerea and Phomopsis species .
The above table summarizes the antifungal activity observed in related pyrimidine compounds.
Compound Target Organism Inhibition Rate (%) EC50 (μg/ml) 5f Phomopsis sp. 100 10.5 Pyrimethanil Phomopsis sp. 85.1 32.1 - Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data on this compound is limited, its structural analogs have shown promise in preclinical models .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic applications in metabolic disorders.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives including this compound. These derivatives were tested for their antifungal efficacy against several pathogens. The results indicated that modifications to the pyrimidine ring significantly affected their bioactivity.
In another study focused on structure-activity relationships (SAR), researchers found that the introduction of halogen atoms at specific positions on the pyrimidine ring enhanced antifungal activity compared to non-halogenated counterparts .
Properties
IUPAC Name |
4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQKSCEFKEYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.